molecular formula C19H23NO6 B5415616 Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol

Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol

Cat. No.: B5415616
M. Wt: 361.4 g/mol
InChI Key: FCFZNOBFBIEGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a phenylphenoxy derivative. . The compound 2-[3-(2-phenylphenoxy)propylamino]ethanol is an organic molecule that includes a phenylphenoxy group, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol involves multiple steps. The preparation of oxalic acid itself can be achieved through the oxidation of carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst . The phenylphenoxy derivative can be synthesized through a series of organic reactions involving the appropriate phenylphenol and propylamine derivatives. Industrial production methods may involve the use of deep eutectic solvents to enhance the solubility and reactivity of the components .

Chemical Reactions Analysis

Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, oxalic acid can be oxidized to carbon dioxide and water using strong oxidizing agents . The phenylphenoxy group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . This property is utilized in its role as a detoxifying agent for heavy metals. The phenylphenoxy group can interact with biological membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol can be compared with other similar compounds, such as malonic acid, succinic acid, and tartaric acid . These compounds share similar structural features, such as the presence of carboxylic acid groups, but differ in their specific functional groups and reactivity. The phenylphenoxy group in this compound provides unique properties, such as enhanced solubility and reactivity, making it distinct from other dicarboxylic acids.

Properties

IUPAC Name

oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C2H2O4/c19-13-12-18-11-6-14-20-17-10-5-4-9-16(17)15-7-2-1-3-8-15;3-1(4)2(5)6/h1-5,7-10,18-19H,6,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFZNOBFBIEGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.